2,5-Di(1H-imidazol-1-yl)terephthalic acid
Overview
Description
2,5-Di(1H-imidazol-1-yl)terephthalic acid is an organic compound with the molecular formula C14H10N4O4. It is a derivative of terephthalic acid, where two hydrogen atoms are replaced by imidazole groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(1H-imidazol-1-yl)terephthalic acid typically involves the reaction of terephthalic acid with imidazole under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(1H-imidazol-1-yl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The imidazole groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the imidazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the imidazole rings .
Scientific Research Applications
2,5-Di(1H-imidazol-1-yl)terephthalic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Di(1H-imidazol-1-yl)terephthalic acid involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imidazole rings. This coordination can lead to the formation of stable complexes with specific geometries, which can influence the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in MOFs or interacting with biological targets in medicinal chemistry .
Comparison with Similar Compounds
2,5-Di(1H-imidazol-1-yl)terephthalic acid can be compared with other similar compounds, such as:
1,4-Bis(imidazol-1-yl)benzene: This compound has a similar structure but lacks the carboxylic acid groups, which can affect its coordination properties and applications.
2,5-Di(1H-pyrazol-1-yl)terephthalic acid: This compound has pyrazole groups instead of imidazole groups, leading to different reactivity and coordination behavior.
2,5-Di(1H-triazol-1-yl)terephthalic acid: The presence of triazole groups can result in unique properties and applications compared to the imidazole derivative
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2,5-di(imidazol-1-yl)terephthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-13(20)9-6-12(18-4-2-16-8-18)10(14(21)22)5-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXCLSZDBWNUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)N3C=CN=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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